Lipophilicity (XLogP3) Differentiation Versus Phenyl and Naphthyl Amide Analogs
The target compound exhibits a computed XLogP3 of 3.7, which is substantially higher than predicted values for the corresponding N-phenyl analog (predicted XLogP3 ~2.5) and the N-(naphthalen-2-yl) analog (predicted XLogP3 ~3.3) [1]. The quantified ΔXLogP3 of +1.2 versus the phenyl analog and +0.4 versus the naphthyl analog positions this compound in a lipophilicity range associated with enhanced membrane permeability and blood-brain barrier penetration potential, while remaining below the XLogP3 threshold of 5.0 commonly associated with poor solubility and promiscuous binding [2]. This lipophilicity window is directly attributable to the extended hydrocarbon surface of the fluorene core combined with the isopropyl substituent.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (computed by PubChem XLogP3 3.0 algorithm) [1] |
| Comparator Or Baseline | N-phenyl-1-isopropyl-1H-pyrazole-3-carboxamide: predicted XLogP3 ~2.5; N-(naphthalen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide: predicted XLogP3 ~3.3 (estimates based on fragment-additive methods) |
| Quantified Difference | ΔXLogP3 = +1.2 vs. phenyl analog; ΔXLogP3 = +0.4 vs. naphthyl analog |
| Conditions | Computed using PubChem XLogP3 3.0; comparator values are fragment-based estimates (Hansch-Leo method); no experimental logP/logD data are publicly available for these specific comparators |
Why This Matters
A ΔXLogP3 of +1.2 versus the phenyl analog represents a >10-fold difference in predicted octanol-water partition coefficient, which can significantly alter compound distribution in cellular and in vivo models and should inform selection when membrane permeability is a critical assay parameter.
- [1] PubChem Computed Properties for CID 49705866. XLogP3 = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/1251708-21-0#section=Computed-Properties View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. (Rule of 5 framework establishing XLogP3 >5 as a promiscuity risk threshold.) View Source
